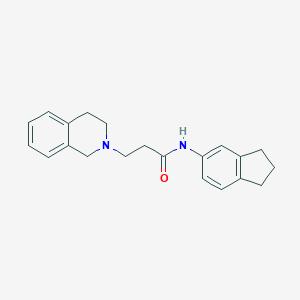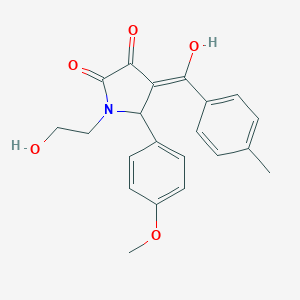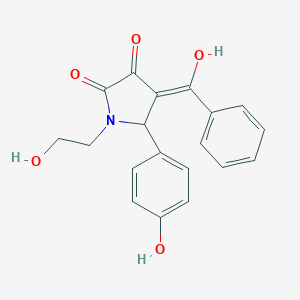
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as DIPLA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIPLA is a synthetic compound that is designed to target specific biological pathways, with the aim of modulating cellular processes and improving health outcomes. In
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a range of physiological processes, including mood regulation, pain perception, and motor function, and are therefore potential targets for the treatment of neurological disorders such as schizophrenia, depression, and Parkinson's disease.
In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. This effect is thought to be mediated through the modulation of certain signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation.
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to act as a partial agonist at the dopamine D2 receptor and as a sigma-1 receptor agonist, which may contribute to its antipsychotic and antidepressant effects. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological pathway that it targets. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to modulate the activity of certain neurotransmitter receptors, which can affect mood, cognition, and motor function. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, which can lead to cell death and tumor regression.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows researchers to study the compound in a controlled environment and to investigate its effects on specific biological pathways. However, one limitation of using N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is that it may have off-target effects on other biological pathways, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of more potent and selective analogs of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, which can target specific biological pathways with greater precision. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Overall, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has the potential to be a valuable tool for understanding the biology of specific cellular processes and for developing new therapies for a range of diseases.
合成方法
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with 3,4-dihydroisoquinoline-1(2H)-carboxylic acid, followed by subsequent reduction and amidation reactions. The final product is a white crystalline powder with a melting point of 168-170°C.
属性
产品名称 |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-20-9-8-16-6-3-7-18(16)14-20)11-13-23-12-10-17-4-1-2-5-19(17)15-23/h1-2,4-5,8-9,14H,3,6-7,10-13,15H2,(H,22,24) |
InChI 键 |
XGGFCKFLFFWPJS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)



![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)